molecular formula C6H12S B1277388 1-Propenyl propyl sulfide CAS No. 33922-70-2

1-Propenyl propyl sulfide

Cat. No. B1277388
CAS RN: 33922-70-2
M. Wt: 116.23 g/mol
InChI Key: RKVNNVDQIVWRNA-HWKANZROSA-N
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Description

1-Propenyl propyl sulfide is a sulfur-containing organic compound that is relevant in various chemical synthesis processes. While the provided papers do not directly discuss 1-propenyl propyl sulfide, they do provide insights into the synthesis, molecular structure, and chemical reactions of related sulfur-containing compounds, which can be extrapolated to understand the properties and reactivity of 1-propenyl propyl sulfide.

Synthesis Analysis

The synthesis of sulfur-containing compounds can involve cascade reactions, as seen in the sulfur-assisted five-cascade sequential reactions that produce allyl thiophen-2-yl acetates, propionates, and ketones . Similarly, cyclopropyl phenyl sulfides can be synthesized from 1,3-bis(phenylthio)propanes using butyllithium, indicating that lithium-based reagents can be effective for manipulating sulfur-containing compounds . These methods suggest potential pathways for synthesizing 1-propenyl propyl sulfide or its derivatives.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be influenced by the presence of sulfur, as seen in the alkyl/phenyl-folded conformation of alkyl 1-phenylethyl sulfides and sulfones . Ab initio MO calculations reveal that the most stable conformation involves specific torsion angles and interatomic distances, which could be relevant when considering the molecular structure of 1-propenyl propyl sulfide.

Chemical Reactions Analysis

Sulfur-containing compounds can undergo various chemical reactions, such as hydroalumination and reactions with carbonyl compounds . The oxidation of aryl 1-methyl-1-phenylethyl sulfides by nonheme iron(IV)-oxo complexes follows an electron transfer-oxygen rebound mechanism . These reactions highlight the reactivity of sulfur in different chemical environments, which is pertinent to understanding the reactivity of 1-propenyl propyl sulfide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds can be quite diverse. For instance, molecular semiconductors with sulfur and selenium show different electronic properties . The synthesis of sulfur-containing polyacetylene derivatives demonstrates the potential for electro-optical applications . These findings suggest that 1-propenyl propyl sulfide could also possess unique physical and chemical properties that may be exploited in various applications.

Scientific Research Applications

Chemical Synthesis and Reactions

1-Propenyl propyl sulfide is explored in chemical synthesis and reaction studies. One such application involves its reduction and subsequent reactions to produce various chemical structures. For example, the reduction of propyl 1-propynyl sulfide to (E)-1-propenyl propyl sulfide and further reactions lead to the synthesis of diverse disulfides and sulfides (Block et al., 1996).

Environmental Applications

This compound has been studied for environmental applications, particularly in deodorization. The removal of malodorous organic sulfides, including 1-propenyl propyl sulfide, using molecular oxygen and visible light over metal phthalocyanine, demonstrates its potential in environmental remediation (Sun, Xiong, & Xu, 2008).

Biological Research

In biological contexts, derivatives of 1-propenyl propyl sulfide have been synthesized, such as 1-(methylthio)propyl propenyl disulfide, which are derived from natural sources like Asa foetida. These compounds have potential applications in pesticide research (Meijer & Vermeer, 1974).

Photocatalytic Applications

Studies involving photocatalytic processes have also utilized this compound. For instance, photocatalysts like metal phthalocyanine sulfonate have been used to oxidize 1-propenyl propyl sulfide, showing its potential in photocatalytic applications (Sun et al., 2008).

Analytical Chemistry

In the field of analytical chemistry, 1-propenyl propyl sulfide has been involved in the development of methods for the detection of impurities in antioxidants (Shinko et al., 2022).

Material Science

Research in material science has explored the use of compounds like 1-propenyl propyl sulfide in the fabrication of metal sulfides, which are important in various applications including renewable energy and nanotechnology (Chandrasekaran et al., 2019).

properties

IUPAC Name

1-[(E)-prop-1-enyl]sulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVNNVDQIVWRNA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

152.00 to 154.00 °C. @ 760.00 mm Hg
Record name 1-Propenyl propyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Propenyl propyl sulfide

CAS RN

33922-70-2
Record name 1-Propenyl propyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
E Block, T Bayer, S Naganathan… - Journal of the American …, 1996 - ACS Publications
Reduction (LiAlH 4 ) of propyl 1-propynyl sulfide (8) to (E)-1-propenyl propyl sulfide ((E)-10), C−S cleavage (Li/NH 3 ) to lithium (E)-1-propenethiolate (Li (E)-11), and reaction with …
Number of citations: 129 pubs.acs.org
NS Radulović, AB Miltojević, MB Stojković… - Food Research …, 2015 - Elsevier
In many countries, the leaves of Allium ursinum L. (Liliaceae) are a popular substitute for garlic and, for centuries, the herb has been taken internally to treat an array of medical …
Number of citations: 52 www.sciencedirect.com
L Cecchi, F Ieri, P Vignolini, N Mulinacci, A Romani - Molecules, 2020 - mdpi.com
… of the sulfides detected in low amount in this research have never been reported before in the volatile fraction of dried onion samples—allyl propyl sulfide, 1-propenyl propyl sulfide, allyl …
Number of citations: 44 www.mdpi.com
JF Carson - Food Reviews International, 1987 - Taylor & Francis
… in liquid ammonia to yield a trans double bond in 1-propenyl lithium thiolate (2_1), which was not isolated but immediately converted by Reaction (15) to 1-propenyl propyl sulfide (22), …
Number of citations: 207 www.tandfonline.com
Y Wang, S Raghavan, CT Ho - Fruit and vegetable flavour, 2008 - Elsevier
Publisher Summary There are more than 600 different species in the genus Allium of the family of Liliaceae found throughout North America, Europe, North Africa, and Asia. However, …
Number of citations: 16 www.sciencedirect.com
A Villière, S Le Roy, C Fillonneau, F Guillet… - Flavour, 2015 - Springer
Background Onions (Allium cepa) are widely used as a flavor agent ingredient in culinary preparations to bring specific cooked onion notes. In this study, three traditional types of …
Number of citations: 26 link.springer.com
HJ Van der Ploeg, J Knotnerus… - Recueil des Travaux …, 1962 - Wiley Online Library
… (I) was identical (infrared absspectrum) with the compound prepared from Pb (Sn-C3H7)2 and allyl bromide 5 ; it could be isomerized to 1-propenyl propyl sulfide by treatment with base …
Number of citations: 29 onlinelibrary.wiley.com
E Block, H Gulati, D Putman, D Sha… - Journal of Agricultural …, 1997 - ACS Publications
… From the reaction as above involving (E)-1-propenyl propyl sulfide (1.5 g, 13 mmol), lithium (0.16 g, 26 mmol) in liquid NH 3 (15 mL), 14 (2.0 g, 11 mmol), and ether (20 mL), followed by …
Number of citations: 66 pubs.acs.org
GR Fenwick, AB Hanley, JR Whitaker - Critical Reviews in Food …, 1985 - Taylor & Francis

Allium is a genus of some 500 species belonging to the family Liliaceae. However only a few of these are important as food plants, notably onion, garlic, chive, leek, …

Number of citations: 225 www.tandfonline.com
S Naganathan - 1992 - search.proquest.com
… After all the lithium had dissolved, THF (500 mL) was added to the blue solution followed dropwise by (E)-1-propenyl propyl sulfide (33) (11.6 g, 0.1 mol). When the addition was …
Number of citations: 5 search.proquest.com

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